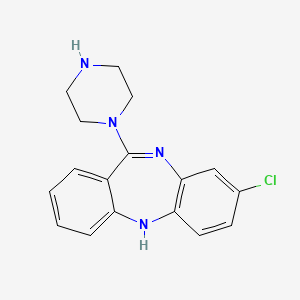

N-Desmethylclozapine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

N-Desmethylclozapine (NDMC, CAS: 6104-71-8), also known as norclozapine, is the primary active metabolite of the atypical antipsychotic clozapine, generated via CYP1A2-mediated N-demethylation. Unlike its parent compound, NDMC possesses a highly distinct pharmacological profile, acting as a potent allosteric partial agonist at M1 muscarinic receptors and a high-affinity ligand for engineered DREADD (Designer Receptors Exclusively Activated by Designer Drugs) systems[1]. In procurement contexts, NDMC is primarily sourced as a high-purity active pharmaceutical ingredient (API) for receptor pharmacology research, a direct chemogenetic actuator to bypass metabolic confounding, and an essential analytical reference standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) therapeutic drug monitoring (TDM) workflows[2].

References

- [1] Sur, C., et al. (2003). "N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity." Proceedings of the National Academy of Sciences, 100(23), 13674-13679.

- [2] Rzeszutek, J., et al. (2024). "Clinical and pharmacological factors influencing serum clozapine and norclozapine levels." Frontiers in Psychiatry, 15.

Substituting NDMC with its parent drug clozapine or the traditional chemogenetic ligand Clozapine N-oxide (CNO) fundamentally compromises experimental integrity and analytical accuracy. In receptor pharmacology, clozapine acts as an M1 antagonist, completely masking the pro-cognitive, M1-mediated NMDA potentiation that NDMC specifically triggers [1]. In in vivo chemogenetics, CNO is pharmacologically inert at DREADDs and relies entirely on unpredictable peripheral reverse-metabolism into clozapine and NDMC to achieve receptor actuation [2]. Consequently, utilizing CNO introduces severe pharmacokinetic variability and metabolic delay. Procuring NDMC directly allows researchers to achieve precise, immediate receptor engagement without the confounding variables of CYP450 metabolic conversion rates.

References

- [1] Sur, C., et al. (2003). "N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity." Proceedings of the National Academy of Sciences, 100(23), 13674-13679.

- [2] Gomez, J. L., et al. (2017). "Chemogenetics revealed: DREADD occupancy and activation via converted clozapine." Science, 357(6350), 503-507.

Functional Inversion at M1 Muscarinic Receptors

NDMC demonstrates a fundamentally inverted functional profile at M1 muscarinic receptors compared to its parent compound. In CHONFAT cell calcium mobilization assays, NDMC acts as a potent partial agonist, achieving 50% of the maximal acetylcholine response with an EC50 of 115 nM[1]. In stark contrast, clozapine is a potent M1 antagonist (Ki = 9.5 nM), actively blocking the receptor [1].

| Evidence Dimension | M1 Receptor Activation (EC50) |

| Target Compound Data | Partial agonist (EC50 = 115 nM) |

| Comparator Or Baseline | Clozapine (Parent Drug): Antagonist (Ki = 9.5 nM) |

| Quantified Difference | Complete functional inversion from high-affinity antagonism to partial agonism. |

| Conditions | In vitro calcium mobilization assay in human M1-expressing CHONFAT cells. |

Procuring NDMC is strictly required to isolate and study M1-mediated pro-cognitive pathways, as substituting with clozapine will actively block the target receptor.

Direct DREADD Actuation Bypassing Metabolic Confounding

Traditional chemogenetic workflows heavily relied on Clozapine N-oxide (CNO) to activate hM3Dq and hM4Di DREADDs. However, quantitative binding assays reveal CNO lacks appreciable affinity for these receptors (Ki > 1 μM) and is pharmacologically inert in vivo [1]. Instead, CNO must undergo reverse-metabolism into clozapine and NDMC to cross the blood-brain barrier and actuate DREADDs[1]. Procuring and administering NDMC directly bypasses this metabolic bottleneck, providing high-affinity receptor engagement without the variable conversion rates observed across different animal models.

| Evidence Dimension | DREADD (hM3Dq/hM4Di) Actuation Mechanism |

| Target Compound Data | Direct high-affinity binding and actuation. |

| Comparator Or Baseline | Clozapine N-oxide (CNO): Inert at target (Ki > 1 μM); requires metabolic conversion. |

| Quantified Difference | >1000-fold difference in direct in vitro receptor affinity. |

| Conditions | In vivo systemic administration and in vitro radioligand binding assays. |

Direct procurement of NDMC eliminates the severe pharmacokinetic variability and reproducibility issues caused by relying on CNO's unpredictable metabolic conversion.

Essential Reference Standard for CYP1A2 Metabolic Profiling

In clinical LC-MS/MS workflows, measuring clozapine alone is insufficient for accurate therapeutic drug monitoring (TDM). High-purity NDMC reference standards are required to establish the CLZ:NDMC ratio, which typically ranges from 1.32 to 2.0 depending on patient-specific CYP1A2 activity, sex, and smoking habits [1]. Validated multiplexed assays achieve a limit of detection of 13.5 ng/mL for NDMC, ensuring robust quantification of metabolic capacity [1].

| Evidence Dimension | Diagnostic Ratio (CLZ:NDMC) Quantification |

| Target Compound Data | Enables calculation of CLZ:NDMC ratio (baseline 1.32 - 2.0). |

| Comparator Or Baseline | Clozapine-only assays: Cannot detect CYP1A2 induction/inhibition. |

| Quantified Difference | Multiplexed NDMC quantification captures up to 48% of pharmacokinetic variability missed by single-analyte assays. |

| Conditions | LC-MS/MS quantification in human serum/plasma (LOD ~13.5 ng/mL). |

Analytical laboratories must procure NDMC to validate multiplexed LC-MS/MS assays, as the CLZ:NDMC ratio is the definitive clinical metric for identifying metabolic toxicity risks.

Reference Standard in Multiplexed LC-MS/MS TDM Panels

Directly following its critical role in establishing the CLZ:NDMC diagnostic ratio, NDMC is procured as an analytical reference standard for clinical toxicology laboratories. It is essential for calibrating LC-MS/MS instruments to monitor CYP1A2 metabolic capacity and predict dose-related adverse drug reactions in treatment-refractory schizophrenia [1].

Direct Actuator in DREADD Chemogenetics

Because CNO relies on variable reverse-metabolism to achieve efficacy, NDMC is increasingly utilized as a direct, high-affinity actuator for hM3Dq and hM4Di DREADD systems in non-human primate and rodent models. Its use ensures precise, immediate receptor engagement, eliminating the pharmacokinetic delays and reproducibility issues associated with CNO [2].

M1 Allosteric Agonist in Cognitive Deficit Models

Due to its unique functional inversion compared to clozapine, NDMC is the required compound for investigating M1 muscarinic receptor-mediated potentiation of NMDA currents. It is utilized in in vitro slice electrophysiology and in vivo behavioral models to study pro-cognitive pathways, where parent drug substitution would result in target antagonism [3].

References

- [1] Rzeszutek, J., et al. (2024). "Clinical and pharmacological factors influencing serum clozapine and norclozapine levels." Frontiers in Psychiatry, 15.

- [2] Gomez, J. L., et al. (2017). "Chemogenetics revealed: DREADD occupancy and activation via converted clozapine." Science, 357(6350), 503-507.

- [3] Sur, C., et al. (2003). "N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity." Proceedings of the National Academy of Sciences, 100(23), 13674-13679.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Metabolism Metabolites

N-Desmethylclozapine is a known human metabolite of clozapine.

Wikipedia

Use Classification

Dates

2: Couchman L, Subramaniam K, Fisher DS, Belsey SL, Handley SA, Flanagan RJ. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. Ther Drug Monit. 2016 Feb;38(1):42-9. doi: 10.1097/FTD.0000000000000231. PubMed PMID: 26349082.

3: Patteet L, Maudens KE, Vermeulen Z, Dockx G, De Doncker M, Morrens M, Sabbe B, Neels H. Retrospective evaluation of therapeutic drug monitoring of clozapine and norclozapine in Belgium using a multidrug UHPLC-MS/MS method. Clin Biochem. 2014 Dec;47(18):336-9. doi: 10.1016/j.clinbiochem.2014.09.021. PubMed PMID: 25289972.

4: Li CH, Stratford RE Jr, Velez de Mendizabal N, Cremers TI, Pollock BG, Mulsant BH, Remington G, Bies RR. Prediction of brain clozapine and norclozapine concentrations in humans from a scaled pharmacokinetic model for rat brain and plasma pharmacokinetics. J Transl Med. 2014 Aug 20;12:203. doi: 10.1186/1479-5876-12-203. PubMed PMID: 25142323; PubMed Central PMCID: PMC4261612.

5: Couchman L, Belsey SL, Handley SA, Flanagan RJ. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration. Anal Bioanal Chem. 2013 Nov;405(29):9455-66. doi: 10.1007/s00216-013-7361-8. PubMed PMID: 24091736.

6: Légaré N, Grégoire CA, De Benedictis L, Dumais A. Increasing the clozapine: norclozapine ratio with co-administration of fluvoxamine to enhance efficacy and minimize side effects of clozapine therapy. Med Hypotheses. 2013 Jun;80(6):689-91. doi: 10.1016/j.mehy.2012.12.024. PubMed PMID: 23490199.

7: Li LJ, Shang DW, Li WB, Guo W, Wang XP, Ren YP, Li AN, Fu PX, Ji SM, Lu W, Wang CY. Population pharmacokinetics of clozapine and its primary metabolite norclozapine in Chinese patients with schizophrenia. Acta Pharmacol Sin. 2012 Nov;33(11):1409-16. doi: 10.1038/aps.2012.71. PubMed PMID: 22820910; PubMed Central PMCID: PMC4011352.

8: Couchman L, Bowskill SV, Handley S, Patel MX, Flanagan RJ. Plasma clozapine and norclozapine in relation to prescribed dose and other factors in patients aged <18 years: data from a therapeutic drug monitoring service, 1994-2010. Early Interv Psychiatry. 2013 May;7(2):122-30. doi: 10.1111/j.1751-7893.2012.00374.x. PubMed PMID: 22747759.

9: Bowskill S, Couchman L, MacCabe JH, Flanagan RJ. Plasma clozapine and norclozapine in relation to prescribed dose and other factors in patients aged 65 years and over: data from a therapeutic drug monitoring service, 1996-2010. Hum Psychopharmacol. 2012 May;27(3):277-83. doi: 10.1002/hup.2223. PubMed PMID: 22419536.

10: González-Esquivel DF, Castro N, Ramírez-Bermúdez J, Custodio V, Rojas-Tomé S, Castro-Román R, Jung-Cook H. Plasma levels of clozapine and norclozapine in Mexican schizophrenia patients. Arzneimittelforschung. 2011;61(6):335-9. doi: 10.1055/s-0031-1296207. PubMed PMID: 21827043.

11: Wohlfarth A, Toepfner N, Hermanns-Clausen M, Auwärter V. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up. Anal Bioanal Chem. 2011 May;400(3):737-46. doi: 10.1007/s00216-011-4831-8. PubMed PMID: 21394453.

12: Murayama-Sung L, Ahmed I, Goebert D, Alaimalo E, Sung H. The impact of hospital smoking ban on clozapine and norclozapine levels. J Clin Psychopharmacol. 2011 Feb;31(1):124-6. doi: 10.1097/JCP.0b013e318206bdcd. PubMed PMID: 21192157.

13: Couchman L, Morgan PE, Spencer EP, Johnston A, Flanagan RJ. Plasma clozapine and norclozapine in patients prescribed different brands of clozapine (Clozaril, Denzapine, and Zaponex). Ther Drug Monit. 2010 Oct;32(5):624-7. doi: 10.1097/FTD.0b013e3181f0a1a2. PubMed PMID: 20720516.

14: Vardakou I, Dona A, Pistos C, Alevisopoulos G, Athanaselis S, Maravelias C, Spiliopoulou C. Validated GC/MS method for the simultaneous determination of clozapine and norclozapine in human plasma. Application in psychiatric patients under clozapine treatment. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Sep 1;878(25):2327-32. doi: 10.1016/j.jchromb.2010.07.001. PubMed PMID: 20674521.

15: Couchman L, Morgan PE, Spencer EP, Flanagan RJ. Plasma clozapine, norclozapine, and the clozapine:norclozapine ratio in relation to prescribed dose and other factors: data from a therapeutic drug monitoring service, 1993-2007. Ther Drug Monit. 2010 Aug;32(4):438-47. doi: 10.1097/FTD.0b013e3181dad1fb. PubMed PMID: 20463634.

16: Gershkovich P, Sivak O, Sharma A, Barr AM, Procyshyn R, Wasan KM. Effect of hypertriglyceridemia on the pharmacokinetics and blood-brain barrier penetration of clozapine and norclozapine following administration to rats. Eur Neuropsychopharmacol. 2010 Aug;20(8):545-52. doi: 10.1016/j.euroneuro.2010.01.002. PubMed PMID: 20163937.

17: Rao LV, Snyder ML, Vallaro GM. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. J Clin Lab Anal. 2009;23(6):394-8. doi: 10.1002/jcla.20345. PubMed PMID: 19927349.

18: Ming DS, Heathcote J. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry. J Anal Toxicol. 2009 May;33(4):198-203. PubMed PMID: 19470221.

19: Lee ST, Ryu S, Nam HJ, Lee SY, Hong KS. Determination of pharmacokinetic properties of clozapine and norclozapine in Korean schizophrenia patients. Int Clin Psychopharmacol. 2009 May;24(3):139-44. doi: 10.1097/YIC.0b013e3283277627. PubMed PMID: 19194306.

20: Guitton C, Kinowski JM, Gomeni R, Bressolle F. A Kinetic Model for Simultaneous Fit of Clozapine and Norclozapine Concentrations in Chronic Schizophrenic Patients during Long-Term Treatment. Clin Drug Investig. 1998;16(1):35-43. PubMed PMID: 18370516.

Explore Compound Types